molecular formula C20H22N2O3S B1682355 YHO-13177

YHO-13177

Katalognummer: B1682355
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: NOGGBVNCVONHHC-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YHO-13177 is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a dimethoxyphenyl group

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, YHO-13177 is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could be explored for activity against various biological targets.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

YHO-13177, also known as (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, is a novel acrylonitrile derivative with significant implications in cancer chemotherapy . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Breast Cancer Resistance Protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) transporter superfamily member that confers resistance to various anticancer drugs .

Mode of Action

This compound acts as a potent inhibitor of BCRP . It interacts with BCRP, inhibiting its drug export function, thereby reversing BCRP-mediated drug resistance .

Biochemical Pathways

This compound affects the biochemical pathways associated with BCRP. By inhibiting BCRP, it prevents the efflux of various structurally unrelated anticancer drugs from cells, resulting in an increase in the intracellular accumulation of these drugs .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibits very low solubility . Its water-soluble diethylaminoacetate prodrug, yho-13351, is rapidly converted into this compound after oral or intravenous administration in mice .

Result of Action

The inhibition of BCRP by this compound potentiates the cytotoxicity of various anticancer drugs, including SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan . It increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, and partially suppresses the expression of BCRP protein .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of YHO-13351 into this compound may vary depending on the physiological conditions of the body

Biochemische Analyse

Biochemical Properties

YHO-13177 is a potent and specific inhibitor of BCRP . It potentiates the cytotoxicity of SN-38, mitoxantrone, and topotecan in both BCRP-transduced human colon cancer HCT116 cells and SN-38–resistant human lung cancer A549 cells that express BCRP .

Cellular Effects

This compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes and partially suppresses the expression of BCRP protein at more than 24 hours after its treatment in both HCT116/BCRP and A549/SN4 cells .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the BCRP, which confers resistance to anticancer drugs such as 7-ethyl-10-hydroxycamptothecin (SN-38, an active metabolite of irinotecan), mitoxantrone, and topotecan .

Temporal Effects in Laboratory Settings

This compound shows a rapid effect in increasing the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes . It also partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .

Dosage Effects in Animal Models

In mice, YHO-13351, a water-soluble diethylaminoacetate prodrug of this compound, was rapidly converted into this compound after its oral or intravenous administration . Coadministration of irinotecan with YHO-13351 significantly increased the survival time of mice inoculated with BCRP-transduced murine leukemia P388 cells .

Metabolic Pathways

It is known that this compound is a potent and specific inhibitor of BCRP, which is involved in the efflux of various anticancer drugs .

Transport and Distribution

It is known that this compound increases the intracellular accumulation of Hoechst 33342, a substrate of BCRP .

Subcellular Localization

It is known that this compound partially suppresses the expression of BCRP protein at more than 24 hours after its treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YHO-13177 typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, thiophene derivatives, and piperidine derivatives. The key steps in the synthesis may include:

    Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and a thiophene derivative to form an intermediate.

    Piperidine Addition: The addition of a piperidine derivative to the intermediate to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

YHO-13177 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    YHO-13177: can be compared with other acrylonitrile derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGBVNCVONHHC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YHO-13177
Reactant of Route 2
Reactant of Route 2
YHO-13177
Reactant of Route 3
YHO-13177
Reactant of Route 4
YHO-13177
Reactant of Route 5
Reactant of Route 5
YHO-13177
Reactant of Route 6
YHO-13177

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.